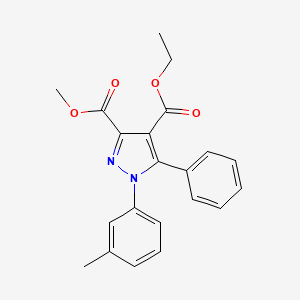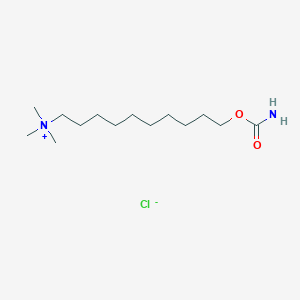
Carbamic acid, 10-(trimethylammonio)decyl ester, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, 10-(trimethylammonio)decyl ester, chloride is a chemical compound with a unique structure that combines the properties of carbamic acid and a quaternary ammonium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, 10-(trimethylammonio)decyl ester, chloride typically involves the esterification of carbamic acid with a decyl alcohol derivative that contains a trimethylammonium group. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or a Lewis acid, to facilitate the esterification process. Common solvents used in this reaction include dichloromethane and dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of supercritical carbon dioxide as a solvent can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, 10-(trimethylammonio)decyl ester, chloride can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a strong acid or base, resulting in the formation of carbamic acid and the corresponding alcohol.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Substitution: Nucleophiles such as hydroxide ions, cyanide ions, or thiolate ions can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be employed.
Major Products Formed
Hydrolysis: Carbamic acid and decyl alcohol.
Substitution: Various substituted quaternary ammonium compounds.
Oxidation and Reduction: Depending on the specific reaction, products may include oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, 10-(trimethylammonio)decyl ester, chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Investigated for its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Wirkmechanismus
The mechanism of action of carbamic acid, 10-(trimethylammonio)decyl ester, chloride involves its interaction with molecular targets such as enzymes and cell membranes. The quaternary ammonium group can disrupt membrane integrity, leading to antimicrobial effects. Additionally, the compound can form complexes with various biomolecules, influencing their activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, diethyl ester
- Carbamic acid, methyl ester
- Carbamic acid, phenyl ester
Uniqueness
Carbamic acid, 10-(trimethylammonio)decyl ester, chloride is unique due to the presence of the quaternary ammonium group, which imparts distinct physicochemical properties and biological activities. This makes it particularly useful in applications where membrane interaction and antimicrobial activity are desired.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique structure and properties make it a valuable tool in various fields, from chemistry and biology to medicine and industrial processes.
Eigenschaften
CAS-Nummer |
63981-62-4 |
|---|---|
Molekularformel |
C14H31ClN2O2 |
Molekulargewicht |
294.86 g/mol |
IUPAC-Name |
10-carbamoyloxydecyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C14H30N2O2.ClH/c1-16(2,3)12-10-8-6-4-5-7-9-11-13-18-14(15)17;/h4-13H2,1-3H3,(H-,15,17);1H |
InChI-Schlüssel |
KJPJGGLXUNKYLR-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CCCCCCCCCCOC(=O)N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]-](/img/structure/B13785090.png)
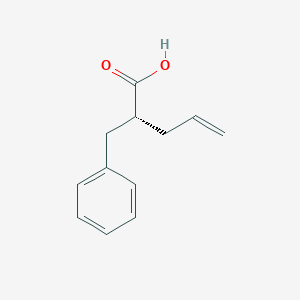

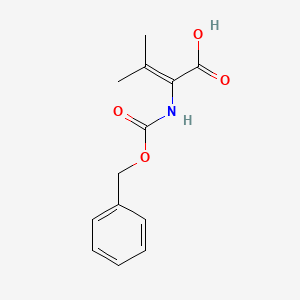

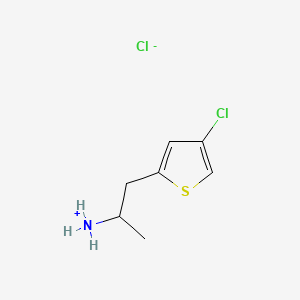

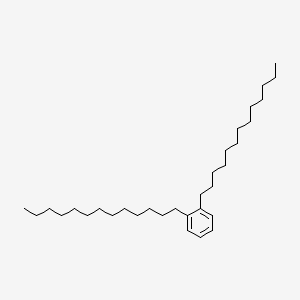
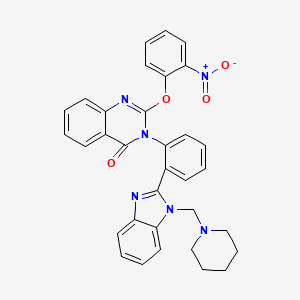

![Acetic acid, [3-(2-methoxy-5-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B13785160.png)

